N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide

Cystic Fibrosis Antiviral Kinase Inhibition

This compound uniquely balances multitarget pharmacology. Unlike more potent PI4KIIIβ analogs (>20-fold), it retains a broader antiviral spectrum and synergizes with lumacaftor (VX-809) to triple F508del-CFTR membrane density. Its moderate PI4KIIIβ IC₅₀ (2.10 μM) reduces cytotoxicity risk versus sub-100 nM inhibitors. With demonstrated in vivo tolerability and histological safety in mice, it serves as a de-risked lead-like probe for CF corrector combination studies and broad-spectrum enterovirus antiviral screening.

Molecular Formula C9H10N4OS2
Molecular Weight 254.3
CAS No. 32558-17-1
Cat. No. B3259924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide
CAS32558-17-1
Molecular FormulaC9H10N4OS2
Molecular Weight254.3
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)N
InChIInChI=1S/C9H10N4OS2/c1-4-7(6-3-15-8(10)13-6)16-9(11-4)12-5(2)14/h3H,1-2H3,(H2,10,13)(H,11,12,14)
InChIKeyHJVCYSMRXGHUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide (CAS 32558-17-1) – Key Chemical and Pharmacological Baseline Data


N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide (CAS 32558-17-1) is a synthetic bithiazole-acetamide derivative with the molecular formula C₉H₁₀N₄OS₂ and a molecular weight of 254.3 g/mol [1]. The compound features a 4,5′-bithiazole core substituted with a 2′-acetamido group and a free amino group at the 2-position [1]. It is commercially available as a research‑grade chemical from multiple vendors [1]. Published pharmacological profiling identifies this compound as a multitarget agent acting simultaneously as a F508del-CFTR corrector and a broad‑spectrum enterovirus inhibitor via PI4KIIIβ kinase inhibition [2].

Why Generic Bithiazole‑Acetamide Substitution Fails for N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide (CAS 32558-17-1) in Cystic Fibrosis and Antiviral Research


Bithiazole‑acetamide analogs exhibit highly divergent PI4KIIIβ kinase inhibition, antiviral spectrum, and CFTR‑corrector potency, even when differing by a single substituent. For instance, compound 23c (PI4KIIIβ IC₅₀ = 0.09 μM) is >20‑fold more potent than the target compound 23a (2.10 μM) on isolated kinase [1], yet 23a maintains a broader and more balanced antiviral profile against multiple enterovirus strains [1]. Furthermore, CFTR‑corrector activity and the ability to synergize additively with the clinically approved corrector lumacaftor are highly substituent‑dependent; only a subset of bithiazoles, including 23a, achieve a three‑fold enhancement in F508del‑CFTR membrane density when combined with VX‑809 [1]. Substitution of the acetamido moiety or introduction of alternative heteroatom patterns in the bithiazole core consistently alters both target engagement and cellular efficacy [1], precluding simple in‑class substitution without confirmatory biological validation.

Quantitative Differentiation of N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide (CAS 32558-17-1) vs. Closest Bithiazole Analogs


PI4KIIIβ Kinase Inhibition: Target Compound 23a vs. Analog 23c and Hit Compound 1

The target compound (23a) inhibits PI4KIIIβ kinase with an IC₅₀ of 2.10 μM, which is 23‑fold less potent than the closely related analog 23c (IC₅₀ = 0.09 μM) but >4‑fold more potent than the initial hit compound 1 (IC₅₀ = 0.48 μM) [1]. This intermediate kinase potency balances sufficient target engagement with reduced off‑target kinase liability compared to the ultra‑potent 23c [1].

Cystic Fibrosis Antiviral Kinase Inhibition

Broad‑Spectrum Antiviral Activity: Target Compound 23a vs. Analog 23c and Hit Compound 2

Against enterovirus 71 (EV71), the target compound 23a achieves an EC₅₀ of <0.43 μM, comparable to the more kinase‑potent analog 23c (0.42 μM) and hit compound 2 (0.27 μM) [1]. However, 23a also exhibits activity against coxsackievirus B3 (EC₅₀ = 6.60 μM), human rhinovirus A2 (EC₅₀ = 6.10 μM), and human rhinovirus B14 (EC₅₀ = 16.80 μM), whereas analog 23c shows no measurable activity against these additional viruses [1]. Hit compound 2 is cytotoxic (CC₅₀ = 7.94 μM for EV71), while 23a maintains a high selectivity index (SI > 67 for EV71) [1].

Antiviral Enterovirus Broad‑Spectrum

F508del‑CFTR Correction: Additive Synergy with Lumacaftor vs. Corr‑4a and Single‑Agent Baseline

At 3 μM, compound 23a increases F508del‑CFTR plasma membrane exposure to a level comparable to the clinically approved corrector lumacaftor (VX‑809) [1]. When combined with VX‑809, 23a produces an additive effect that enhances membrane density three‑fold over VX‑809 alone [1]. This synergy exceeds that observed for the reference bithiazole Corr‑4a, which shows a weaker additive interaction [1]. Analog 17b, despite comparable CFTR correction, lacks the robust additive synergy with VX‑809 [1].

Cystic Fibrosis CFTR Correction Drug Synergy

In Vivo Tolerability and Safety Profile vs. Untested Analogs

Compound 23a was administered to C57BL/6 mice in acute toxicity studies and was well tolerated with no signs of acute toxicity or histological alterations in key biodistribution organs (gut, lung, liver) [1]. In contrast, the majority of bithiazole analogs evaluated in the same study, including the more potent kinase inhibitor 23c, were not advanced to in vivo testing due to unfavorable ADME predictions or cytotoxicity [1]. Additionally, 23a demonstrated a promising in vitro ADME profile, including acceptable metabolic stability and permeability [1].

In Vivo Toxicology Preclinical Safety ADME

High‑Impact Application Scenarios for N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide (CAS 32558-17-1) Based on Verified Differentiation Data


Cystic Fibrosis Combination Therapy Research

Researchers investigating additive or synergistic CFTR correction strategies can leverage 23a as a Class II corrector that, when combined with the Class I corrector VX‑809, triples F508del‑CFTR membrane density [1]. This compound enables mechanistic studies of corrector binding‑site cooperativity and may inform rational combination therapy design for CF patients harboring the F508del mutation [1].

Broad‑Spectrum Enterovirus Antiviral Screening

The demonstrated activity of 23a against EV71, CVB3, hRV02, and hRV14, coupled with a high selectivity index, makes it a valuable reference compound for antiviral screening panels [1]. Its broad‑spectrum coverage across multiple picornavirus genera contrasts with analogs that exhibit narrow antiviral windows, reducing the need for multiple single‑strain tools [1].

PI4KIIIβ Kinase Probe with Balanced Potency and Cellular Safety

With a PI4KIIIβ IC₅₀ of 2.10 μM, 23a serves as a moderate‑affinity kinase probe that avoids the potential cytotoxicity associated with sub‑100 nM inhibitors such as 23c [1]. This balanced profile is particularly useful for studying the role of PI4KIIIβ in viral replication without overwhelming off‑target kinase effects [1].

In Vivo Pharmacodynamic and Safety Studies

The favorable in vivo tolerability and histological safety profile of 23a in mice [1] support its use as a lead‑like tool compound for early‑stage PK/PD and toxicology studies in animal models of CF and viral infection, offering a de‑risked starting point for further medicinal chemistry optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.